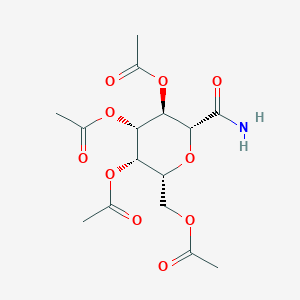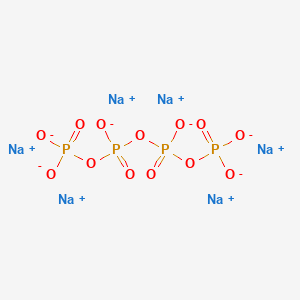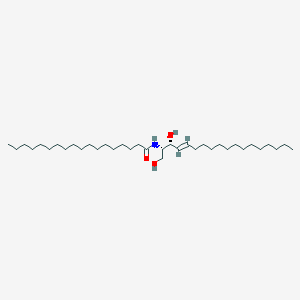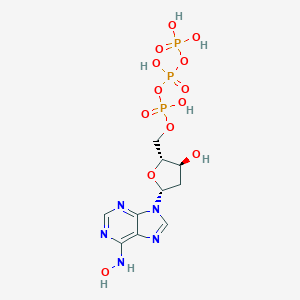
Éther de di-m-tolyle
Vue d'ensemble
Description
Di-m-tolyl ether, also known as 4,4'-dimethoxydiphenyl ether, is a chemical compound that belongs to the class of diphenyl ethers. It is an important intermediate in the production of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Di-m-tolyl ether has gained significant attention in recent years due to its unique properties and potential applications in the field of scientific research.
Applications De Recherche Scientifique
Formation de molécules conformationnellement chirales
L'éther de di-m-tolyle est utilisé pour former des molécules conformationnellement chirales à l'état solide . Il s'agit d'une application importante dans le domaine de la stéréochimie, qui étudie l'arrangement spatial des atomes dans les molécules.
Formation d'hélices supramoléculaires
La chiralité du 1,3-diméthyl-2-phénoxybenzène provient de la formation d'hélices supramoléculaires . Ceci est un aspect important de la chimie supramoléculaire, qui se concentre sur les forces intermoléculaires et les structures qui en résultent.
Solubilité dans les solvants organiques
L'éther de di-m-tolyle est soluble dans des solvants organiques tels que l'acétone, le benzène et l'éther . Cette propriété le rend utile dans diverses réactions chimiques et processus qui nécessitent un composé organique soluble.
Émission induite par l'agrégation
L'éther de di-m-tolyle présente une émission induite par l'agrégation (AIE) spectaculaire . Cette propriété est particulièrement utile dans le domaine de l'optoélectronique, où les matériaux qui émettent de la lumière lors de l'agrégation présentent un grand intérêt.
Utilisation dans les matériaux de transport d'électrons
En raison de sa structure électronique unique, l'éther de di-m-tolyle a des applications potentielles dans les matériaux de transport d'électrons . Ces matériaux sont essentiels au développement de divers appareils électroniques.
Utilisation dans les dispositifs électroluminescents
L'éther de di-m-tolyle peut être utilisé dans des dispositifs électroluminescents tels que les diodes électroluminescentes organiques (OLED) . Les caractéristiques de luminescence uniques de l'éther de di-m-tolyle en font un matériau prometteur pour ces applications.
Utilisation dans les matériaux de cellules solaires organiques
L'éther de di-m-tolyle a des applications potentielles dans les matériaux de cellules solaires organiques . Ses propriétés optiques et électroniques uniques pourraient améliorer l'efficacité de ces cellules solaires.
Utilisation dans les capteurs chimiques
L'éther de di-m-tolyle a été décrit pour une utilisation dans les capteurs chimiques . Ses propriétés uniques pourraient en faire un composant précieux dans le développement de capteurs sensibles et sélectifs.
Orientations Futures
Mécanisme D'action
Target of Action
Di-m-tolyl ether, also known as 1,1’-Oxybis(3-methylbenzene), is a chemical compound with the molecular formula C14H14O It is used to form conformationally chiral molecules in the solid state .
Mode of Action
It is known to contribute to the formation of conformationally chiral molecules in the solid state . This suggests that it may interact with its targets to induce changes in their conformation, potentially affecting their function.
Biochemical Pathways
Its role in the formation of conformationally chiral molecules suggests that it may be involved in pathways related to molecular structure and function .
Pharmacokinetics
Its molecular weight is 198.26 g/mol , and it has a boiling point of 286.2°C . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Its role in the formation of conformationally chiral molecules suggests that it may influence the structure and function of these molecules .
Action Environment
Factors such as temperature could potentially affect its stability, given its known boiling point .
Propriétés
IUPAC Name |
1-methyl-3-(3-methylphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-5-3-7-13(9-11)15-14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLFMPKQBNPIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173534 | |
| Record name | Di-m-tolyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19814-71-2 | |
| Record name | 1,1′-Oxybis[3-methylbenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19814-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-m-tolyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019814712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-m-tolyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-m-tolyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DI-M-TOLYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/644CLR3V44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)


![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)
